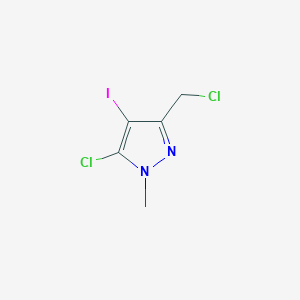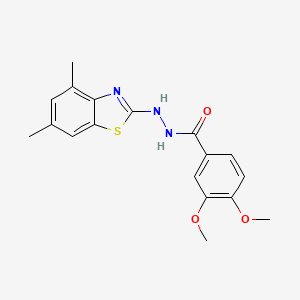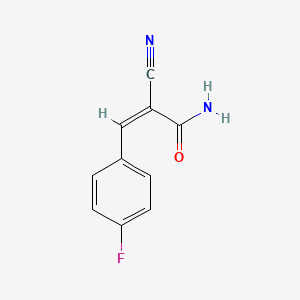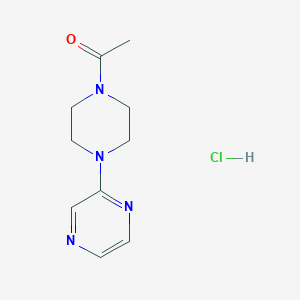![molecular formula C23H21N3O3S B2361770 4-乙基-N-[3-(2-甲基-4-氧代喹唑啉-3-基)苯基]苯磺酰胺 CAS No. 898420-95-6](/img/structure/B2361770.png)
4-乙基-N-[3-(2-甲基-4-氧代喹唑啉-3-基)苯基]苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a quinazolinone moiety, which is known for its diverse biological activities
科学研究应用
4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
Target of Action
Quinazolinone derivatives, which this compound is a part of, have been reported to have interesting pharmaceutical and biological activities . They are valuable in drug research and development .
Mode of Action
It’s known that quinazolinone analogues can exhibit antibacterial, antitubercular, and anti-hiv potencies . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Quinazolinone derivatives are known to interact with various biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathway that the compound interacts with.
Result of Action
A quinazolinone analogue was reported to show potent activity against klebsiella pneumoniae, proteus vulgaris, and staphylococcus epidermidis . It also exhibited antitubercular activity and anti-HIV activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization to form the quinazolinone ring . The sulfonamide group is then introduced through a reaction with benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.
化学反应分析
Types of Reactions
4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
相似化合物的比较
Similar Compounds
4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide: shares structural similarities with other quinazolinone derivatives and sulfonamides, such as:
Uniqueness
The uniqueness of 4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide lies in its specific combination of functional groups and its potential for diverse biological activities. The presence of both the quinazolinone and sulfonamide moieties allows for a wide range of interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-3-17-11-13-20(14-12-17)30(28,29)25-18-7-6-8-19(15-18)26-16(2)24-22-10-5-4-9-21(22)23(26)27/h4-15,25H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYSFDLJFFEJNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2361692.png)
![2-(2-Bromophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2361695.png)


![3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2361700.png)

![3-chloro-4-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2361703.png)
![Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate](/img/structure/B2361704.png)
![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B2361706.png)

![[({(4-Methylbenzyl)[(5-methyl-2-furyl)methyl]-amino}carbonothioyl)amino]acetic acid](/img/structure/B2361709.png)

